molecular formula C22H20N4O5 B283731 ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate

ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate

Cat. No. B283731
M. Wt: 420.4 g/mol
InChI Key: MLTAZXJWHOHOPP-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate, commonly known as EDPB, is a synthetic compound with potential therapeutic applications. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. EDPB has been studied for its potential use as an anti-inflammatory and anti-cancer agent due to its ability to inhibit certain enzymes involved in these processes.

Mechanism of Action

EDPB exerts its anti-inflammatory and anti-cancer effects through the inhibition of COX-2 and the induction of apoptosis (programmed cell death) in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins, which contribute to pain and inflammation. By inhibiting COX-2, EDPB reduces the production of prostaglandins and thus reduces inflammation. EDPB also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating programmed cell death.
Biochemical and Physiological Effects
EDPB has been shown to have anti-inflammatory effects in animal models of inflammation, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One advantage of EDPB is its potential as a dual-acting anti-inflammatory and anti-cancer agent. Its ability to inhibit COX-2 and induce apoptosis in cancer cells makes it a promising candidate for the development of new therapeutics. However, EDPB's complex synthesis method and limited availability may limit its use in lab experiments.

Future Directions

Future research on EDPB could focus on optimizing its synthesis method to increase its availability and reduce its cost. Additionally, further studies could investigate the mechanisms underlying EDPB's anti-inflammatory and anti-cancer effects to identify potential targets for drug development. Clinical trials could also be conducted to evaluate the safety and efficacy of EDPB as a potential therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesis Methods

EDPB can be synthesized through a multi-step process involving the condensation of 2,4,6-trimethylbenzaldehyde and o-phenylenediamine to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole. This intermediate is then reacted with ethyl 4-chloro-3-oxobenzoate and 3,5-dioxo-1-pyrazolidine to yield EDPB.

Scientific Research Applications

EDPB has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. EDPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C22H20N4O5/c1-4-31-21(29)14-6-8-15(9-7-14)26-20(28)16(19(27)23-26)11-13-5-10-17-18(12-13)25(3)22(30)24(17)2/h5-12H,4H2,1-3H3,(H,23,27)/b16-11-

InChI Key

MLTAZXJWHOHOPP-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2

Origin of Product

United States

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